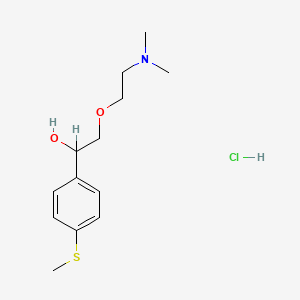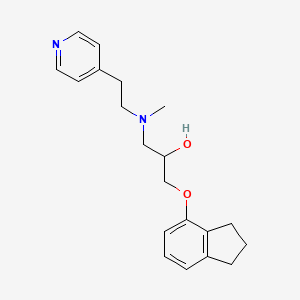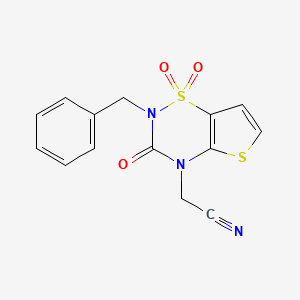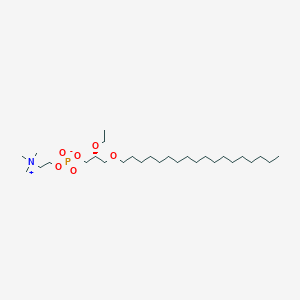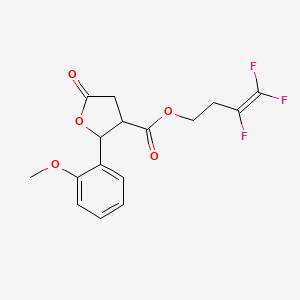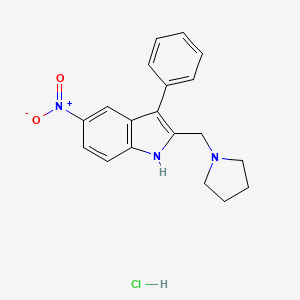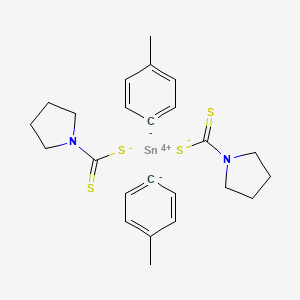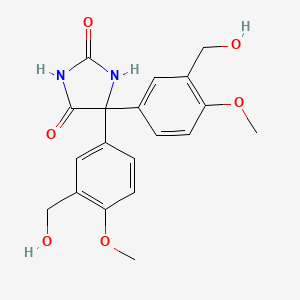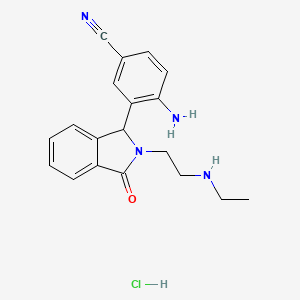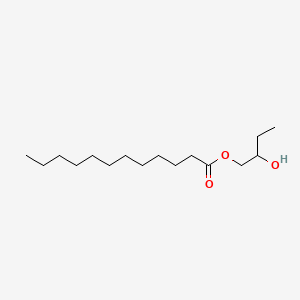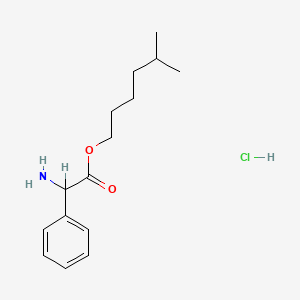
(-)-Befunolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Befunolol: is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of glaucoma and hypertension. The compound works by reducing intraocular pressure and decreasing heart rate, making it effective in managing these conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Befunolol typically involves the reaction of 1-(2-chloroethyl)-2-methylimidazole with 2-(2-hydroxy-3-isopropylaminopropoxy)benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar routes as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Befunolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Befunolol is used as a reference compound in studies involving beta-blockers. Its interactions with various reagents and conditions are studied to understand its chemical properties better.
Biology: In biological research, this compound is used to study the effects of beta-blockers on cellular processes. It helps in understanding how these compounds interact with beta-adrenergic receptors at the cellular level.
Medicine: Medically, this compound is used in the treatment of glaucoma and hypertension. Research focuses on its efficacy, safety, and potential side effects in patients.
Industry: In the pharmaceutical industry, this compound is used in the formulation of medications for glaucoma and hypertension. Its production and quality control are critical areas of research to ensure the availability of high-quality medications.
Mécanisme D'action
Molecular Targets and Pathways: (-)-Befunolol exerts its effects by binding to beta-adrenergic receptors, blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and intraocular pressure. The compound primarily targets beta-1 and beta-2 adrenergic receptors, inhibiting their activity and resulting in the therapeutic effects observed in patients.
Comparaison Avec Des Composés Similaires
Propranolol: Another non-selective beta-blocker used for similar indications.
Timolol: Used in the treatment of glaucoma and hypertension.
Atenolol: A selective beta-1 blocker used primarily for hypertension.
Uniqueness: (-)-Befunolol is unique in its dual action on both beta-1 and beta-2 adrenergic receptors, making it effective in treating both glaucoma and hypertension. Its specific chemical structure also allows for effective penetration into ocular tissues, enhancing its efficacy in treating glaucoma.
Propriétés
Numéro CAS |
66685-76-5 |
|---|---|
Formule moléculaire |
C16H21NO4 |
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
1-[7-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3/t13-/m0/s1 |
Clé InChI |
ZPQPDBIHYCBNIG-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)NC[C@@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O |
SMILES canonique |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


